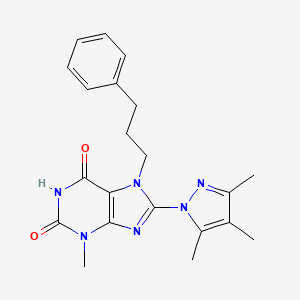

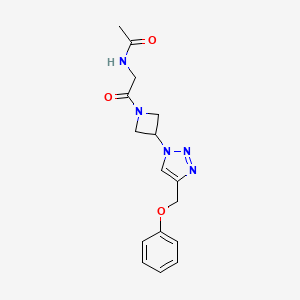

![molecular formula C11H9ClN4O B2734826 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860786-60-3](/img/structure/B2734826.png)

2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. Triazoles are known for their diverse biological activities and are used in medicinal chemistry .

Aplicaciones Científicas De Investigación

Liquid-liquid Partition Chromatography

Research conducted by E. A. Corbin, D. Schwartz, and M. Keeney (1960) focused on partition chromatographic systems using acetonitrile as a stationary phase, suitable for the separation of certain chemical compounds. This foundational work in chromatography demonstrates the utility of acetonitrile-based systems for chemical separation processes, which could be relevant for the purification or analysis of compounds like 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (Corbin, Schwartz, & Keeney, 1960).

Functionalized Schiff Bases and Complexes

The work by N. Brianese, U. Casellato, S. Tamburini, P. Tomasin, and P. A. Vigato (1998) on the condensation reaction in acetonitrile of chlorophenol derivatives to form Schiff bases and their complexes with metal ions, illustrates the compound's potential role in forming complex chemical structures. This suggests its utility in the synthesis of novel materials or in catalysis processes (Brianese et al., 1998).

Proton Transfer Reactions

G. Schroeder, B. Łęska, A. Jarczewski, B. Nowak-Wydra, and B. Brzeziński (1995) explored the deprotonation reactions in acetonitrile, providing insight into the chemical behavior and reactivity of compounds under specific conditions. This research is critical for understanding the fundamental reactions that this compound might undergo or catalyze (Schroeder et al., 1995).

Photo-stimulated Heterolysis

Research on the photo-stimulated heterolysis of certain compounds in acetonitrile by T. Sakurai, H. Hoshina, K. Nakayama, and Tetsutaro Igarashi (2002) sheds light on how specific bonds within a molecule can be cleaved under the influence of light. This could have implications for developing light-sensitive materials or reactions involving this compound (Sakurai, Hoshina, Nakayama, & Igarashi, 2002).

Propiedades

IUPAC Name |

2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O/c1-8-14-15(7-6-13)11(17)16(8)10-4-2-9(12)3-5-10/h2-5H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJODHXJFLNYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2734744.png)

![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol](/img/structure/B2734745.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2734749.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2734752.png)

![4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2734753.png)

![5-((3-fluoro-4-methylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2734760.png)